2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Description
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O2 and its molecular weight is 484.98. The purity is usually 95%.
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Scientific Research Applications
Ring Cleavage Reaction Studies
The compound is involved in studies related to ring cleavage reactions of certain dione derivatives. Kinoshita et al. (1989) investigated reactions involving various amines and diones, leading to the formation of pyrimidines and other compounds (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).
Antimicrobial Agent Development
Debnath & Ganguly (2015) synthesized and evaluated certain acetamide derivatives, including structures similar to the compound , as antimicrobial agents. They found promising antibacterial and antifungal activities in some of these compounds (Debnath, B., & Ganguly, S., 2015).
Photochemical and Thermochemical Modeling
A study by Mary et al. (2020) involved the synthesis and analysis of molecules structurally related to the compound for their use in dye-sensitized solar cells (DSSCs). They demonstrated good light harvesting efficiency and potential for photovoltaic applications (Mary, Y., Yalcin, G., Mary, Y., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I., 2020).
Heterocyclic Derivatives Synthesis
Banfield et al. (1987) explored the synthesis of heterocyclic derivatives, including structures related to the compound. Their work provides insights into the structural properties and potential applications of these compounds (Banfield, J., Fallon, G., & Gatehouse, B. M., 1987).
Anticancer Drug Development
Sharma et al. (2018) focused on the synthesis of an anticancer drug featuring a structure analogous to the compound. They conducted molecular docking analysis targeting specific receptors, suggesting potential in cancer treatment (Sharma, G., Anthal, S., Geetha, D., Al-Ostoot, F. H., Mohammed, Y. H. E., Khanum, S. A., Sridhar, M. A., & Kant, R., 2018).
Pesticide Development
Research by Olszewska et al. (2011) characterized N-derivatives of a compound structurally similar to the target compound. These derivatives are potential pesticides, demonstrating the compound's relevance in agricultural chemistry (Olszewska, E., Tarasiuk, B., & Pikus, S., 2011).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2/c1-17-8-10-23(19(3)12-17)31-25(34)15-33-24-11-9-18(2)13-21(24)26-27(33)28(35)32(16-30-26)14-20-6-4-5-7-22(20)29/h4-13,16H,14-15H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQLTNJKGVHOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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